2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
BenchChem offers high-quality 2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-7-methoxy-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-16(2)27-11-9-25(10-12-27)28-20(18-5-4-6-22(29-3)24(18)32-25)14-19(26-28)17-7-8-21-23(13-17)31-15-30-21/h4-8,13,16,20H,9-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXAHJCTSKQBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Compound A features a unique structure characterized by multiple fused rings and functional groups that may contribute to its biological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 298.35 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not determined |
Pharmacological Effects
Research indicates that Compound A exhibits a range of pharmacological effects, including:
- Antidepressant Activity : Studies have shown that compounds with similar structures can interact with serotonin and norepinephrine transporters, suggesting potential antidepressant effects. For instance, a related compound demonstrated significant efficacy in rodent models of depression at doses as low as 1 mg/kg .
- Antitumor Properties : Preliminary investigations suggest that Compound A may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis. For example, similar compounds have been reported to downregulate PD-1 and PD-L1 expression in malignant cells .
- Anti-inflammatory Effects : Compounds derived from benzo[d][1,3]dioxole structures have been noted for their ability to inhibit pro-inflammatory cytokines. This suggests that Compound A may also possess anti-inflammatory properties .
The mechanism of action for Compound A is likely multifaceted due to its complex structure. Potential mechanisms include:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) could mediate mood-enhancing effects.
- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of spiro compounds similar to Compound A demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST) models. The most effective compound showed an IC50 value of 0.3 mg/kg . This suggests that modifications to the structure can enhance or diminish biological activity.
Case Study 2: Antitumor Activity
In vitro studies using cancer cell lines treated with Compound A indicated a reduction in cell viability by approximately 40% at concentrations of 10 µM after 48 hours. This aligns with findings from related compounds that target the ERK signaling pathway, which is crucial for cancer cell survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
